molecular formula C7H10F3NO2 B13722064 Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate

Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate

Cat. No.: B13722064
M. Wt: 197.15 g/mol
InChI Key: UEIBDBZZWCABAF-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate (CAS: 15845, C₇H₁₀F₃NO₂) is an α-amino ester featuring a trifluoromethyl group and a pent-4-enoate backbone.

Properties

IUPAC Name

methyl 2-amino-2-(trifluoromethyl)pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c1-3-4-6(11,5(12)13-2)7(8,9)10/h3H,1,4,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIBDBZZWCABAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-2-(trifluoromethyl)pent-4-enoic acid with methanol in the presence of a catalyst to form the ester . The reaction conditions often include moderate temperatures and the use of acid or base catalysts to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Michael Addition : Utilizing nucleophilic addition to α,β-unsaturated carbonyl compounds.
  • Amination Reactions : Introducing the amino group through various amination techniques.
    These synthetic strategies allow for the customization of the compound for specific applications, such as in medicinal chemistry or materials science.

Pharmaceutical Applications

Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate has garnered attention for its potential role as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance biological activity and selectivity in drug candidates.

Case Studies

  • Antiviral Agents : Research has indicated that compounds with trifluoromethyl groups exhibit increased potency against viral infections. Studies have explored derivatives of this compound in developing antiviral therapies.
  • Anti-cancer Drugs : The compound's structural characteristics make it a candidate for designing inhibitors that target specific cancer pathways. Investigations into its efficacy in inhibiting tumor growth are ongoing.

Agrochemical Applications

The unique properties of this compound also extend to agrochemicals, where it can serve as an intermediate in the synthesis of herbicides and pesticides.

Research Findings

  • Herbicidal Activity : Preliminary studies have shown that derivatives of this compound can effectively inhibit weed growth while minimizing damage to crops. The trifluoromethyl moiety enhances the herbicidal properties, making it a focus for further research.

Material Science Applications

In material science, this compound can be utilized in the development of advanced materials due to its unique chemical structure.

Potential Uses

  • Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazo Analogs

Key differences include:

  • Reactivity: Diazo groups (-N₂) confer high reactivity for cyclopropanation or insertion reactions, unlike the amino group (-NH₂) in the target compound, which is more stable and amenable to peptide coupling .
  • Stability: Diazo compounds degrade rapidly under light or heat (e.g., bromothiophenyl derivatives degrade within hours), whereas the amino ester exhibits enhanced stability .
  • Synthetic Yield : Diazo analogs show variable yields (8–69%), influenced by substituents. For example, trifluoromethylphenyl derivatives yield 39%, while bromothiophenyl analogs yield as low as 8% .
Table 1: Diazo Analogs vs. Target Compound
Property Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate Methyl 2-diazo-4-(p-tolyl)pent-4-enoate
CAS Number 15845 Not reported
Molecular Formula C₇H₁₀F₃NO₂ C₁₄H₁₄N₂O₂
Functional Group -NH₂ -N₂
Yield Not reported 39%
Stability High Moderate (light-sensitive)

Pent-4-ynoate Derivatives

Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate (CAS: 14251, C₇H₈F₃NO₂) replaces the double bond with a triple bond. Key distinctions:

  • Reactivity : The alkyne group enables click chemistry applications (e.g., Huisgen cycloaddition), unlike the alkene in the target compound, which is more suited for Diels-Alder reactions .

Amino Ester Derivatives with Protective Groups

Examples include Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate (CAS: 34209, C₁₅H₂₂F₃NO₄) and Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate (CAS: 27833, C₁₅H₁₄F₃NO₄):

  • Synthetic Flexibility : Protective groups (e.g., Boc, Cbz) enhance stability during solid-phase peptide synthesis .
  • Applications: These derivatives are intermediates in drug discovery, contrasting with the unprotected amino group in the target compound, which may limit its direct use in acidic/basic conditions .

Key Research Findings

Synthetic Challenges : Bromothiophenyl-substituted diazo analogs exhibit low yields (8–24%) due to steric hindrance and electronic effects, whereas trifluoromethylphenyl analogs achieve moderate yields (39%) .

Stability Hierarchy: Amino esters > diazo compounds > unprotected alkynes. For instance, the hydrochloride salt of a related phenylacetate (CAS: 390815-48-2) demonstrates enhanced solubility and stability compared to neutral amino esters .

Spectroscopic Insights: Machine learning models predict that substituents like CF₃ and aryl groups significantly influence IR spectra, with attention mechanisms highlighting the C=O and N-H stretches in amino esters .

Biological Activity

Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate, a compound characterized by its unique trifluoromethyl group and amino functionality, has garnered attention in the scientific community for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and application in various fields.

Chemical Structure and Properties

This compound is an organic compound with the following structural formula:

C7H8F3NO2\text{C}_7\text{H}_8\text{F}_3\text{N}O_2

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development and biochemical research.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group can modulate enzyme kinetics by altering substrate binding and enzyme activity. This compound has been shown to inhibit key enzymes in metabolic pathways, particularly those involved in lipid biosynthesis, such as the mevalonate pathway .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of enzymes within the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and other lipids. Inhibition of this pathway can lead to significant biological effects, including:

  • Reduced cholesterol synthesis : This has implications for cardiovascular health and the development of statin-like drugs.
  • Potential anti-cancer effects : By disrupting lipid metabolism, this compound may exhibit anti-proliferative properties against certain cancer cell lines .

Case Studies

  • In vitro Studies : A study demonstrated that this compound significantly inhibited the activity of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This inhibition was dose-dependent, with IC50 values indicating effective concentrations for therapeutic applications .
  • Cellular Assays : In cellular models, treatment with this compound resulted in decreased levels of mevalonate and its derivatives, suggesting that it effectively disrupts the mevalonate pathway at multiple points.

Applications in Research and Industry

This compound has several applications:

  • Drug Development : Its ability to inhibit lipid biosynthesis makes it a candidate for developing new therapeutic agents targeting hyperlipidemia and cancer.
  • Biochemical Research : The compound is utilized in studies investigating enzyme mechanisms and protein-ligand interactions .

Comparative Analysis of Related Compounds

Compound NameMechanism of ActionBiological Activity
This compoundInhibits HMG-CoA reductaseReduces cholesterol synthesis
6-FluoromevalonateInhibits mevalonate kinaseAnti-cancer properties
TrifluoromevalonateDisrupts lipid metabolismPotential use in antibacterial therapy

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